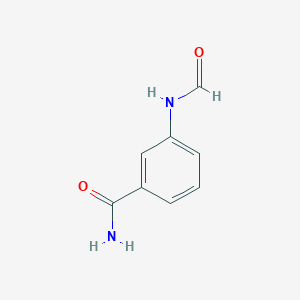

3-Formylaminobenzamide

Description

3-Formylaminobenzamide (C₈H₈N₂O₂) is a substituted benzamide derivative featuring a formylamino (-NHCHO) group at the meta position of the benzene ring. It is synthesized via refluxing 3-hydroxyphthalic anhydride with hydrazine monohydrate in ethanol, followed by formylation . This compound has garnered attention as a potent inhibitor of poly(ADP-ribose)polymerase (PARP), a critical enzyme in DNA repair mechanisms. Its inhibition constant (Ki) of 1.61 ± 0.15 μM surpasses that of earlier PARP inhibitors like 3-aminobenzamide (Ki = 11.3 ± 1.15 μM), highlighting its enhanced efficacy in disrupting DNA repair pathways, a property leveraged in cancer therapy and antiparasitic applications .

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-formamidobenzamide |

InChI |

InChI=1S/C8H8N2O2/c9-8(12)6-2-1-3-7(4-6)10-5-11/h1-5H,(H2,9,12)(H,10,11) |

InChI Key |

WXYAXNJJSMYZGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC=O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Substituent Effects: The formyl group (-CHO) in 3-formylaminobenzamide confers superior PARP inhibition compared to bulkier acyl groups (e.g., acetyl or propionyl), likely due to enhanced hydrogen bonding and steric compatibility with the enzyme’s active site .

- Comparison with 5-N-Formylluminol: Despite 5-N-formylluminol’s lower Ki (0.518 μM), its fused phthalazinedione structure limits solubility and bioavailability, whereas 3-formylaminobenzamide offers a balance of potency and pharmacokinetic feasibility .

Functional Group Modifications

- Ureido Derivatives: 3-Ureidobenzamide (Ki = 61 μM) and 3-methylureidobenzamide (Ki = 61 μM) demonstrate reduced potency compared to 3-formylaminobenzamide, emphasizing the formyl group’s unique role in PARP binding .

- Halogenated Analogues : Compounds like 3-bromo-4-(trifluoromethyl)benzamide (CAS 581813-18-5) prioritize halogenated substituents for photostability but lack PARP-specific data, limiting direct comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.